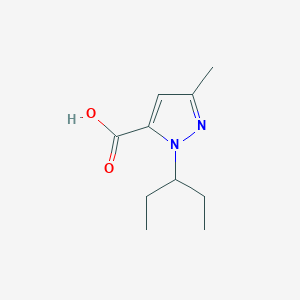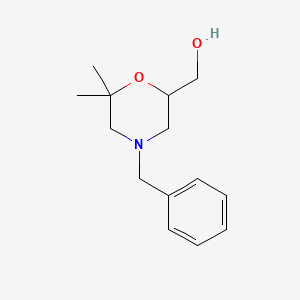
4-hydroxy-4-(méthoxyméthyl)pipéridine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C({12})H({23})NO(_{4}) It is characterized by a piperidine ring substituted with a tert-butyl ester, a hydroxyl group, and a methoxymethyl group
Applications De Recherche Scientifique
4-hydroxy-4-(méthoxyméthyl)pipéridine-1-carboxylate de tert-butyle : Analyse complète des applications de la recherche scientifique :
Découverte et développement de médicaments
Ce composé sert d'intermédiaire crucial dans la synthèse de diverses molécules pharmacologiquement actives. Par exemple, il est utilisé dans la production du Vandetanib, un médicament utilisé dans le traitement du cancer médullaire de la thyroïde .
Dégradation ciblée des protéines
La structure du this compound le rend utile comme un lien semi-flexible dans le développement des PROTAC (chimères de ciblage de la protéolyse), une nouvelle approche en thérapie de dégradation ciblée des protéines .
Recherche sur la tuberculose
En recherche médicale, en particulier en ce qui concerne la tuberculose, ce composé a été impliqué dans des processus qui génèrent une force motrice protonique essentielle à la survie de Mycobacterium tuberculosis dans des conditions hypoxiques au sein des granulomes infectés .
Synthèse organique
Intermédiaire chimique
Il agit comme un intermédiaire chimique important dans de nombreux composés biologiquement actifs, tels que la crizotinib, un médicament anticancéreux .
Sécurité et manipulation en laboratoire
Bien qu'il ne s'agisse pas d'une application en soi, il est important de noter les protocoles de sécurité associés à la manipulation de ce composé dans les milieux de recherche, en soulignant la nécessité d'une tenue de laboratoire appropriée et de précautions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as 4-hydroxy-4-(methoxymethyl)piperidine, the piperidine ring is formed through cyclization reactions.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl chloroformate or similar reagents under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems are used to optimize yield and efficiency.
Catalysts and Solvents: Catalysts such as acids or bases and solvents like dichloromethane or ethanol are employed to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO({3})).
Reducing Agents: Sodium borohydride (NaBH({4})).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted piperidines depending on the reagents used.
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Development: Explored for potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry:
Material Science: Investigated for use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl and methoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-hydroxypiperidine-1-carboxylate: Lacks the methoxymethyl group, leading to different reactivity and applications.
4-Hydroxy-4-(methoxymethyl)piperidine: Lacks the tert-butyl ester group, affecting its stability and solubility.
This detailed overview provides a comprehensive understanding of tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-7-5-12(15,6-8-13)9-16-4/h15H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUWCTBTBPMHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B1377015.png)







![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B1377027.png)




